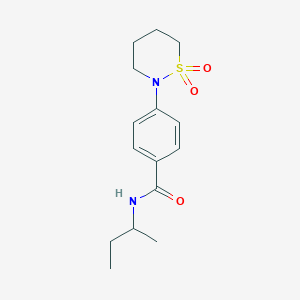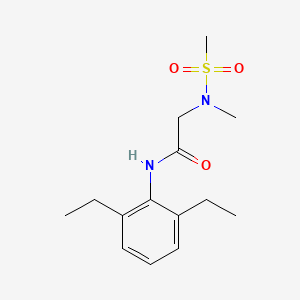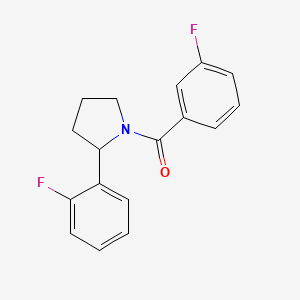![molecular formula C15H16N6O2S2 B4461751 4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4461751.png)
4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine
Descripción general
Descripción
4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine, also known as TH287, is a small molecule inhibitor that has been found to be effective in inhibiting the activity of the DNA damage response (DDR) enzyme MTH1. MTH1 is a protein that is involved in the repair of oxidative DNA damage, and its inhibition has been shown to be effective in the treatment of cancer.
Mecanismo De Acción
4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine inhibits the activity of MTH1 by binding to its active site and preventing it from carrying out its normal function. This leads to an accumulation of oxidized nucleotides in the DNA, which in turn leads to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to be well-tolerated in animal studies, with no significant toxicity observed. 4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been shown to be effective in inducing DNA damage and apoptosis in cancer cells, and has also been found to be effective in inhibiting the growth of cancer stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine is a small molecule inhibitor that is relatively easy to synthesize and purify. It has been found to be effective in inhibiting the activity of MTH1, and has shown promising results in preclinical studies. However, like all small molecule inhibitors, 4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has its limitations. It may not be effective in all types of cancer, and its efficacy may be affected by factors such as drug resistance and tumor heterogeneity.
Direcciones Futuras
There are several future directions for research on 4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine. One area of research could be to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research could be to investigate its efficacy in treating specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies could be conducted to investigate the mechanism of action of 4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine, and to identify potential biomarkers of response to the drug.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been shown to be effective in inhibiting the activity of MTH1, a protein that is involved in the repair of oxidative DNA damage. This makes it a promising candidate for the treatment of cancer, as cancer cells are known to have increased levels of oxidative stress and DNA damage. 4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,15-3-1-10-24-15)20-8-6-19(7-9-20)13-11-14(17-12-16-13)21-5-2-4-18-21/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFQKJRCVUSISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B4461672.png)
![N-(2,3-dimethylphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461678.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzoic acid](/img/structure/B4461689.png)
![N-(4-ethylphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461697.png)
![4-{4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4461711.png)


![3-(4-fluorophenyl)-7-(2-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4461740.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461745.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4461759.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-piperidinecarboxylic acid](/img/structure/B4461768.png)
![N-(3-chlorophenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461773.png)
![6,8-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4461777.png)